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Compound of Interest

Compound Name: Pivaloyl cyanide

Cat. No.: B1347056 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the

characterization of pivaloyl cyanide (also known as 2,2-dimethylpropanoyl cyanide). Due to

the limited availability of directly published experimental spectra for pivaloyl cyanide, this

guide presents expected spectroscopic data based on the analysis of its functional groups and

comparison with analogous compounds. Detailed experimental protocols for its synthesis and

spectroscopic analysis are also provided to facilitate its preparation and characterization in a

laboratory setting.

Chemical Structure and Physical Properties
Pivaloyl cyanide is a niche organic compound with the chemical formula C₆H₉NO.[1] It

possesses a tertiary butyl group attached to a carbonyl cyanide moiety. This structure imparts

specific characteristics that can be elucidated through various spectroscopic techniques.
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Property Value Reference

IUPAC Name 2,2-dimethylpropanoyl cyanide [1]

CAS Number 42867-40-3 [1]

Molecular Formula C₆H₉NO [1]

Molecular Weight 111.14 g/mol [1]

Exact Mass 111.068413911 Da [1]

Boiling Point 53-55 °C at 130-140 mbar

Spectroscopic Data for Characterization
The following tables summarize the expected spectroscopic data for pivaloyl cyanide based

on the characteristic spectral regions for its constituent functional groups.

Infrared (IR) Spectroscopy
Functional Group

Expected Absorption
Range (cm⁻¹)

Notes

C≡N (Nitrile) 2260 - 2220 (medium)
The C≡N stretch is a sharp

and characteristic peak.

C=O (Ketone) 1750 - 1680 (strong)

The carbonyl stretch is

typically a strong and sharp

absorption. Conjugation with

the cyanide group may slightly

lower the frequency.

C-H (Alkyl)
2950 - 2850 (medium to

strong)

Characteristic C-H stretching

vibrations of the tertiary butyl

group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Protons
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

(CH₃)₃C- 1.0 - 1.5 Singlet (s) 9H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Atom Expected Chemical Shift (δ, ppm)

(CH₃)₃C- 30 - 45

(CH₃)₃C- 25 - 35

-C=O 160 - 180

-C≡N 110 - 125

Mass Spectrometry (MS)
Ion Expected m/z Notes

[M]⁺ 111 Molecular ion peak.

[M - CN]⁺ 85 Loss of the cyanide radical.

[C(CH₃)₃]⁺ 57

Fragmentation leading to the

tert-butyl cation, which is

expected to be a major peak

due to its stability.

Experimental Protocols
Synthesis of Pivaloyl Cyanide
Pivaloyl cyanide can be synthesized by the reaction of pivalic acid anhydride with anhydrous

hydrocyanic acid.[2][3] An alternative method involves the use of trimethylsilyl cyanide.

Protocol using Pivalic Acid Anhydride and Hydrocyanic Acid:

This continuous process involves the reaction of pivalic acid anhydride with anhydrous

hydrocyanic acid in the presence of a copper cyanide complex catalyst and an inert, high-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1347056?utm_src=pdf-body
https://www.benchchem.com/product/b1347056?utm_src=pdf-body
https://patents.google.com/patent/EP0053326B1/en
https://patents.google.com/patent/US4432910A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


boiling solvent like diphenyl ether.[2][3]

A stirred suspension of the catalyst (e.g., Na₃[Cu(CN)₄]) in the diluent is heated to a reaction

temperature between 180°C and 240°C.

Pivalic acid anhydride is continuously added dropwise while gaseous hydrocyanic acid is

introduced into the suspension.

The crude product mixture, consisting of pivaloyl cyanide, pivalic acid, and unreacted

hydrocyanic acid, is continuously distilled from the reaction vessel.

Unreacted hydrocyanic acid is separated by evaporation and recycled.

Pivaloyl cyanide is then purified from the crude product mixture by fractional distillation

under vacuum.
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Synthesis workflow for pivaloyl cyanide.

Spectroscopic Analysis Protocols
3.2.1. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of neat pivaloyl cyanide is prepared between two salt plates

(e.g., NaCl or KBr).
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Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background

spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Data Interpretation: The positions and intensities of the absorption bands are analyzed to

identify the characteristic functional groups (C≡N, C=O, C-H).

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation: Approximately 5-10 mg of pivaloyl cyanide is dissolved in about 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference

standard (e.g., tetramethylsilane, TMS) may be added.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of

scans is typically required due to the low natural abundance of ¹³C.

Data Interpretation: The chemical shifts (δ), multiplicities, and integration values are

analyzed to determine the structure of the molecule.

3.2.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Sample Introduction: A dilute solution of pivaloyl cyanide in a volatile solvent (e.g.,

dichloromethane or diethyl ether) is injected into the GC.

Ionization: Electron ionization (EI) is a common method for generating ions.

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined by a mass

analyzer (e.g., a quadrupole).

Data Interpretation: The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.
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Workflow for spectroscopic characterization.

Conclusion
This guide provides a foundational understanding of the expected spectroscopic characteristics

of pivaloyl cyanide for researchers and professionals in drug development and chemical

synthesis. While experimental spectra are not readily available in the public domain, the

provided data, based on established spectroscopic principles and analysis of its functional

groups, serves as a reliable reference for its identification and characterization. The detailed

experimental protocols offer a practical framework for the synthesis and analysis of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1347056?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347056?utm_src=pdf-body
https://www.benchchem.com/product/b1347056?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 3,3-Dimethyl-2-oxobutanenitrile | C6H9NO | CID 94527 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. EP0053326B1 - Process for the manufacture of pivaloyl cyanide - Google Patents
[patents.google.com]

3. US4432910A - Preparation of pivaloyl cyanide - Google Patents [patents.google.com]

To cite this document: BenchChem. [Spectroscopic Characterization of Pivaloyl Cyanide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347056#spectroscopic-data-for-pivaloyl-cyanide-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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